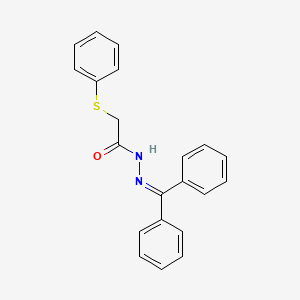
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound with a unique structure and notable chemical properties
準備方法
Synthetic Routes and Reaction Conditions::
The synthesis of N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, including the formation of key intermediates followed by condensation reactions.
The initial step often includes the chlorination of pyridine to form 3-chloropyridin-4-yl, which is then reacted with piperidine to create the core structure.
On an industrial scale, the production of this compound requires optimization of reaction conditions to maximize yield and minimize by-products.
Common techniques include the use of high-purity reagents, controlled temperatures, and catalysis to drive the reactions to completion efficiently.
化学反応の分析
Types of Reactions::
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide undergoes various reactions such as oxidation, reduction, and substitution.
Oxidation reactions can lead to the formation of different derivatives, depending on the oxidizing agent and conditions used.
Reduction reactions, often employing hydrogenation techniques, can modify the functional groups within the compound.
Substitution reactions are facilitated by the presence of reactive groups within the structure, enabling the exchange of functional groups under specific conditions.
Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used in oxidation reactions.
Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.
Substitution reactions often utilize nucleophilic reagents in the presence of catalysts to achieve the desired transformations.
The major products of these reactions are often derivatives with modified functional groups, enhancing the compound's properties for specific applications.
科学的研究の応用
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has found applications in various scientific fields:
Chemistry::Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Employed in biochemical assays to study enzyme activity and protein interactions.
Acts as a ligand in receptor binding studies, providing insights into receptor-ligand interactions.
Investigated for its potential therapeutic applications, including as an active pharmaceutical ingredient in drug development.
Studied for its role in modulating biological pathways, offering potential in treating certain diseases.
Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets::The compound targets specific enzymes and receptors within biological systems, modulating their activity.
It influences various cellular pathways, including signal transduction and metabolic processes, leading to changes in cellular function and behavior.
類似化合物との比較
Comparison with Other Compounds::
Similar compounds include those with analogous structures but different substituents or functional groups.
Comparing their properties highlights the unique aspects of N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide, such as its reactivity and biological activity.
3-chloropyridin-4-yl derivatives with different acyl groups.
Piperidine-based compounds with varying substituents.
Analogous acetamide compounds with different aromatic or heteroaromatic groups.
Overall, this compound is a compound of significant interest due to its versatile applications and unique chemical properties.
特性
IUPAC Name |
N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-10(19)17-9-14(20)18-6-3-11(4-7-18)21-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFLKMJBGOSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2985657.png)
![3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2985660.png)




![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)

![9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2985671.png)
![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)
